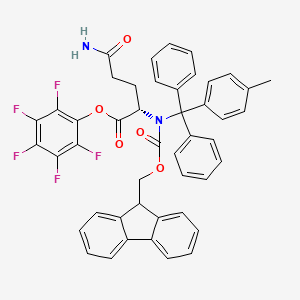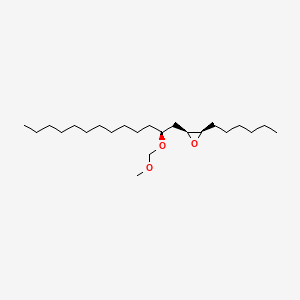
(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers known for their high reactivity due to ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under controlled temperature and pH conditions to achieve high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems are often employed to ensure precise control over reaction parameters, leading to consistent product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane involves its high reactivity due to the strained oxirane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)dodecyl)oxirane
- (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tetradecyl)oxirane
Uniqueness
The uniqueness of (2R,3S)-2-hexyl-3-((S)-2-(methoxymethoxy)tridecyl)oxirane lies in its specific chain length and functional groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring precise stereochemistry and reactivity.
Properties
Molecular Formula |
C23H46O3 |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(2R,3S)-2-hexyl-3-[(2S)-2-(methoxymethoxy)tridecyl]oxirane |
InChI |
InChI=1S/C23H46O3/c1-4-6-8-10-11-12-13-14-15-17-21(25-20-24-3)19-23-22(26-23)18-16-9-7-5-2/h21-23H,4-20H2,1-3H3/t21-,22+,23-/m0/s1 |
InChI Key |
YRSNYDYAKZWXEO-ZRBLBEILSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@H](O1)CCCCCC)OCOC |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(O1)CCCCCC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




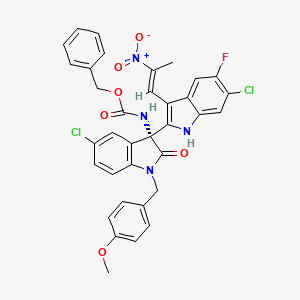
![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)


![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)

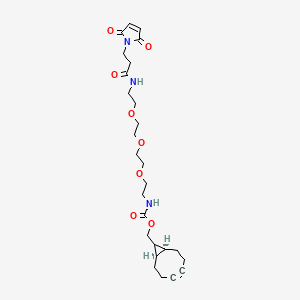
![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
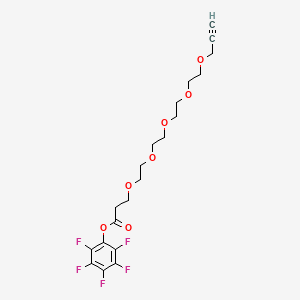
![N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11829032.png)

